molecular formula C9H10ClNO2 B1590915 Ethyl 6-(chloromethyl)pyridine-2-carboxylate CAS No. 49668-99-7

Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Cat. No.: B1590915
CAS No.: 49668-99-7
M. Wt: 199.63 g/mol
InChI Key: UBRNJYSCVHFYDB-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)pyridine-2-carboxylate: is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, featuring a chloromethyl group at the 6-position and a carboxylate ester functional group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Chloromethylation Reaction: The pyridine-2-carboxylic acid undergoes a chloromethylation reaction, where a chloromethyl group is introduced at the 6-position. This reaction is often carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

  • Esterification: The resulting 6-(chloromethyl)pyridine-2-carboxylic acid is then esterified with ethanol to produce this compound. This esterification reaction is typically performed under acidic conditions with a dehydrating agent like sulfuric acid.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield.

  • Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level for industrial applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine-2,6-dicarboxylate derivatives.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in compounds like Ethyl 6-(methyl)pyridine-2-carboxylate.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) are used, often with a base like sodium hydroxide (NaOH) to facilitate the reaction.

Major Products Formed:

  • Oxidation Products: Pyridine-2,6-dicarboxylate derivatives.

  • Reduction Products: Ethyl 6-(methyl)pyridine-2-carboxylate.

  • Substitution Products: Various amides, esters, and ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 6-(chloromethyl)pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting bacterial infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(chloromethyl)pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or disrupts membrane integrity.

  • Anticancer Activity: Inhibits enzymes involved in DNA replication or cell cycle regulation.

Comparison with Similar Compounds

  • Ethyl 6-(methyl)pyridine-2-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.

  • Ethyl 6-(bromomethyl)pyridine-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

  • Ethyl 6-(fluoromethyl)pyridine-2-carboxylate: Similar structure but with a fluoromethyl group instead of a chloromethyl group.

Uniqueness: Ethyl 6-(chloromethyl)pyridine-2-carboxylate is unique due to its specific reactivity and potential applications in various fields. The presence of the chloromethyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 6-(chloromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRNJYSCVHFYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575748
Record name Ethyl 6-(chloromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49668-99-7
Record name Ethyl 6-(chloromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (13.8 ml) was added over ˜15 minutes to a stirred solution of ethyl 6-(hydroxymethyl)-2-pyridinecarboxylate (28.5 g) in MDC (200 ml) maintaining the temperature at 10-15° C. using an ice-water bath. On completion of the addition the mixture was stirred at room temperature for 1 hour. The solvent was evaporated and the residue partitioned between toluene (200 ml)/saturated bicarb (sodium bicarbonate solution, 200 ml). The layers were separated and the organic phase washed with water (150 ml). The solvent was evaporated to leave a pale oil which solidified on standing. (31.3 g).
Quantity
13.8 mL
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28.5 g
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(chloromethyl)pyridine-2-carboxylate
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Ethyl 6-(chloromethyl)pyridine-2-carboxylate
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Ethyl 6-(chloromethyl)pyridine-2-carboxylate
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Ethyl 6-(chloromethyl)pyridine-2-carboxylate
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Ethyl 6-(chloromethyl)pyridine-2-carboxylate

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